molecular formula C9H16ClNO4S B2461567 Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate CAS No. 2169607-00-3

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate

Cat. No. B2461567
CAS RN: 2169607-00-3
M. Wt: 269.74
InChI Key: NAHNINVNXATLRY-LJGSYFOKSA-N
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Description

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate, also known as IACS-10759, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Scientific Research Applications

Palladium-Catalyzed Synthesis

Tert-butyl carbamate is used in palladium-catalyzed synthesis processes. For example, it is utilized in the Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides. This synthesis can be conducted at room temperature using Pd(2)dba(3).CHCl(3) and tert-butyl X-Phos, with sodium tert-butoxide playing a crucial role (Bhagwanth et al., 2009).

Source of MeNHCH2− Synthon

Tert-butyl N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and DTBB, leading to functionalized carbamates after hydrolysis with water. This reaction has applications in organic synthesis, particularly for producing functionalised carbamates (Guijarro et al., 1996).

Synthesis of Thieno[3,2-b]pyrroles

Tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates are used in the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles, utilizing Pd-catalyzed cyclization and radical routes (Brugier et al., 2001).

Intermediate in Jaspine B Synthesis

(R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, synthesized from L-Serine, serves as an intermediate in the natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Generation of Hydroxyalkyl-Substituted Imidazolinium Salt

N-tert-Butyl-1,2-diaminoethane reacts rapidly with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt, demonstrating its reactivity and potential applications in chemical synthesis (Evans et al., 2019).

Chemoselective Transformation of Amino Protecting Groups

The N-tert-butyldimethylsilyloxycarbonyl group, synthesized from tert-butyl carbamate, is used in the chemoselective transformation of amino protecting groups. This process involves the conversion of N-t-Boc compounds into N-Z compounds under mild reaction conditions (Sakaitani & Ohfune, 1990).

In Synthesis of N-(Boc) Hydroxylamines

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in the reaction with organometallics to yield N-(Boc)hydroxylamines. These compounds are important building blocks in organic synthesis (Guinchard et al., 2005).

Deprotection of Carbamates, Esters, and Ethers

Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, offering good selectivity and preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety and Hazards

“Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate” is associated with several hazard statements including H302, H314, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHNINVNXATLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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